4-chloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with a complex molecular structure and significant properties. It is studied for its electronic structure, bonding schemes, and potential applications in various fields.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including 4-chloro-1H-pyrrolo[3,2-c]pyridine, often involves multi-step chemical processes. These processes can include reactions such as chlorination, rearrangement, and coupling reactions under various conditions (Nechayev et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-chloro-1H-pyrrolo[3,2-c]pyridine has been analyzed using high-resolution X-ray diffraction and density functional theory (DFT) studies. The topology of bonding within the molecule and intermolecular hydrogen bonds have been investigated, revealing insights into the covalent nature of bonds in its structure (Hazra et al., 2012).
Chemical Reactions and Properties
4-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyridine ring, indicating its reactive nature and the influence of its structure on its reactivity (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine and related compounds have been studied through various spectroscopic techniques. These studies provide insights into bond lengths, angles, and the impact of substitutions on the physical characteristics of the compound (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine are influenced by its molecular structure. Studies using DFT and other theoretical methods have been conducted to predict and understand its spectral and geometrical data, as well as its physicochemical properties (Louroubi et al., 2019).
Scientific Research Applications
Pharmaceutical Research and Organic Synthesis : A method was developed for selective chlorination of the C1-H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, facilitating the synthesis of diverse compounds for pharmaceutical research and organic synthesis (Le et al., 2021).
Synthesis of 4-azaindoles : A new synthesis of pyrrolo[3,2-b] pyridine allows for the construction of the pyrrolo[3,2-b] pyridine ring, enabling the synthesis of 4-azaindoles bearing a sensitive group at C-7 (Aiello et al., 1978).
Biological Activities : Pyrrolo[3,4-c]pyridine derivatives show potential as analgesic, sedative agents, and treatments for nervous and immune system diseases. They also exhibit antibacterial, antiviral, and antitumor properties (Wójcicka & Redzicka, 2021).
Physiological Applications : Green fluorescent pyrrolo[3,4-c]pyridine derivative HPPT shows high photostability, large Stokes shift, and is promising for physiological applications (Bashmakova et al., 2021).
Synthesis of Dichloro-1H-pyrrolo[3,2-c]pyridine : Chlorination of 1H-pyrrolo[3,2-c]pyridin-4,6(5H, 7H)dione yields 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, which has potential uses in further chemical transformations (Schneller & Hosmane, 1978).
Synthesis of Trifloxysulfuron : A method for synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron, was demonstrated (Zuo Hang-dong, 2010).
Synthesis of Pyrrolo[3,2-c]pyridin-2-ones : An efficient new route for the synthesis of pyrrolo[3,2-c]pyridin-2-ones and pyrido[3,4-b]pyrrolizidin-1-ones was presented, using 4-chloro-N-benzyl-2(1 H)-pyridinone (Edstrom & Yu, 1994).
Electronic Structure Analysis : 4-chloro-1H-pyrrolo[2,3-b]pyridine was studied for its topological features and electronic structure, revealing high kinetic stability due to its large HOMO-LUMO energy gap and covalent nature of N-C and C-C bonds (Hazra et al., 2012).
Future Directions
properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAFQOJLPCUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556066 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
60290-21-3 | |
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.